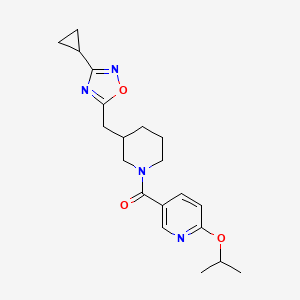
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a novel chemical entity that exhibits significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N3O4, with a molecular weight of approximately 381.43 g/mol. Its structure includes a cyclopropyl group, a 1,2,4-oxadiazole ring, and a piperidine ring, which contribute to its biological activity.
The primary target for this compound is the Discoidin Domain Receptor 1 (DDR1) . It functions by inhibiting the phosphorylation of DDR1, which is crucial for various cellular processes such as growth, differentiation, and migration. The inhibition of DDR1 has been linked to reduced fibrosis and improved renal function in models of Alport Syndrome.
Biochemical Pathways
Inhibition of DDR1 by this compound affects several biochemical pathways:
- Cell Growth : Modulates signaling pathways that control cell proliferation.
- Cell Migration : Alters cellular motility, which is significant in cancer metastasis.
- Extracellular Matrix Remodeling : Impacts tissue repair and fibrosis processes.
Pharmacokinetics
The compound demonstrates favorable pharmacokinetic properties:
- Selectivity : Exhibits excellent kinome selectivity with minimal off-target effects.
- Safety Profile : Shows a clean in vitro safety profile.
These properties suggest potential for further development as a therapeutic agent.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of similar oxadiazole derivatives against various cancer cell lines. For instance:
- Compounds derived from 1,3,4-oxadiazol showed significant anticancer activity against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cell lines.
Table 1 summarizes the IC50 values for various derivatives tested against these cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MDA-MB-231 | 6.3 |
| 6b | KCL-22 | 8.3 |
| 3c | HeLa | 9.6 |
| Doxorubicin | MDA-MB-231 | 5.0 |
| 5-Fluorouracil | KCL-22 | 7.0 |
Case Studies
In a genetic mouse model of Alport Syndrome, the administration of this compound resulted in:
- Prevention of Fibrosis : Marked reduction in fibrotic tissue formation.
- Renal Function Preservation : Improved renal function parameters compared to untreated controls.
These findings suggest that the compound could be developed for therapeutic use in conditions characterized by excessive fibrosis.
Eigenschaften
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13(2)26-17-8-7-16(11-21-17)20(25)24-9-3-4-14(12-24)10-18-22-19(23-27-18)15-5-6-15/h7-8,11,13-15H,3-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVFWOFFSOGMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














